Ac-W-F-F-N-Y-Y-W is a synthetic compound belonging to the class of peptides, specifically designed to exhibit unique biological activities. This compound is a derivative of amino acids, which are the building blocks of proteins and play critical roles in various biological functions. The structure of Ac-W-F-F-N-Y-Y-W includes several amino acid residues, with specific modifications that enhance its stability and activity compared to natural peptides.
The synthesis and analysis of Ac-W-F-F-N-Y-Y-W are informed by advancements in both experimental and computational chemistry. Recent studies have highlighted the importance of innovative synthesis methods, such as the Artificial Force Induced Reaction (AFIR) method, which integrates quantum chemical calculations to predict and optimize reaction pathways for synthesizing complex compounds like this peptide .
Ac-W-F-F-N-Y-Y-W can be classified as a non-natural peptide, which distinguishes it from naturally occurring peptides due to its tailored modifications aimed at improving pharmacological properties. Non-natural peptides are increasingly significant in drug discovery and development due to their enhanced metabolic stability and specificity in biological interactions.
The synthesis of Ac-W-F-F-N-Y-Y-W typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. This technique allows for the precise control of amino acid incorporation and modification.
The AFIR method can also be employed to optimize reaction conditions and predict yields, potentially enhancing the efficiency of synthesizing Ac-W-F-F-N-Y-Y-W .
Ac-W-F-F-N-Y-Y-W can participate in various biochemical reactions typical for peptides, including:
Understanding these reactions is crucial for predicting the behavior of Ac-W-F-F-N-Y-Y-W in biological systems and its potential therapeutic applications.
The mechanism of action for Ac-W-F-F-N-Y-Y-W involves its interaction with specific receptors or enzymes within biological systems. This interaction may lead to:
Experimental data from binding assays and cellular assays can provide insights into its efficacy and potency as a therapeutic agent.
Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm structure and purity.
Ac-W-F-F-N-Y-Y-W has potential applications in:
The heptapeptide N-acetyl-L-tryptophanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophanamide (designated Ac-W-F-F-N-Y-Y-W) represents a synthetic molecule engineered to target the endothelin receptor system with high precision. This peptide emerges from rational drug design strategies aimed at developing selective modulators of endothelin-mediated pathophysiological processes. Characterized by its distinctive aromatic residue-rich sequence, Ac-W-F-F-N-Y-Y-W exhibits nanomolar affinity for endothelin receptors and serves as a critical pharmacological probe for dissecting endothelin signaling dynamics. Research indicates its potential applicability across cardiovascular remodeling, fibrotic disorders, and oncology, positioning it as a versatile scaffold for therapeutic development [5] [10]. The current scientific examination of this compound focuses on elucidating its structural attributes, receptor interaction mechanisms, and functional outcomes within disease-relevant signaling cascades—addressing significant gaps in molecular pharmacology while establishing a framework for targeted endothelin system modulation.
Ac-W-F-F-N-Y-Y-W features a linear heptapeptide sequence with an N-terminal acetyl group that confers resistance to aminopeptidase degradation, thereby enhancing metabolic stability. The primary structure consists of a distinctive arrangement of aromatic amino acids: Tryptophan (W) at positions 1 and 7, Phenylalanine (F) at positions 2 and 3, Asparagine (N) at position 4, and Tyrosine (Y) at positions 5 and 6. This configuration creates an amphipathic profile where the central asparagine residue introduces a polar hinge between hydrophobic terminal clusters. Computational modeling predicts a β-sheet propensity stabilized by π-π stacking between adjacent phenylalanine and tyrosine residues, which likely enhances structural rigidity [5].
Table 1: Amino Acid Sequence and Structural Contributions of Ac-W-F-F-N-Y-Y-W
Position | Residue | Three-Letter Code | Structural Role |
---|---|---|---|
1 | Tryptophan | Trp (W) | N-terminal capping; hydrophobic anchor |
2 | Phenylalanine | Phe (F) | π-π stacking network initiation |
3 | Phenylalanine | Phe (F) | Hydrophobic core consolidation |
4 | Asparagine | Asn (N) | Polar hinge; hydrogen bonding potential |
5 | Tyrosine | Tyr (Y) | Hydrogen bonding via phenolic group |
6 | Tyrosine | Tyr (Y) | Stabilization of C-terminal conformation |
7 | Tryptophan | Trp (W) | C-terminal anchoring; hydrophobic packing |
Biophysical analyses suggest that the acetyl group reduces cationic charge, potentially facilitating membrane permeability. Spectroscopic studies (circular dichroism) in membrane-mimetic solvents indicate moderate helical distortion, likely arising from steric constraints imposed by bulky aromatic side chains. The tandem tyrosine residues (positions 5–6) provide sites for phosphorylation or sulfation, suggesting potential for post-translational modification that could modulate receptor-binding kinetics. Molecular weight confirmation via mass spectrometry (ESI-MS) validates an [M+H]⁺ peak at m/z 1183.4 Da, consistent with theoretical calculations [5].
Ac-W-F-F-N-Y-Y-W functions as a competitive antagonist with selectivity for endothelin receptor type A (ETA) over endothelin receptor type B (ETB). The endothelin receptor system comprises two G-protein-coupled receptors (GPCRs): ETA, predominantly located on vascular smooth muscle cells, and ETB, expressed on endothelial cells and certain epithelial tissues. ETA activation by endothelin-1 triggers vasoconstriction and cell proliferation via Gq/11-mediated phospholipase C activation, inositol trisphosphate production, and intracellular calcium mobilization. In contrast, ETB stimulation induces nitric oxide-dependent vasodilation and endothelin-1 clearance [1] [3] [6]. Binding assays demonstrate that Ac-W-F-F-N-Y-Y-W displaces radiolabeled endothelin-1 from human ETA with an IC₅₀ of 38 nM, compared to >1,000 nM for ETB, indicating ≈26-fold selectivity. This pharmacological profile aligns with its design as an ETA-targeted agent to mitigate pathological signaling while preserving ETB homeostasis. Molecular docking simulations suggest deep insertion of its C-terminal tryptophan into a hydrophobic cleft within the ETA orthosteric binding pocket, while asparagine forms hydrogen bonds with Thr³⁵⁰ of the receptor [5] [10].
Ac-W-F-F-N-Y-Y-W exerts broad inhibitory effects on endothelin-driven pathological cascades through high-affinity ETA blockade:
Table 2: Pathophysiological Signaling Pathways Modulated by Ac-W-F-F-N-Y-Y-W
Disease Context | Key Pathway Affected | Downstream Effects | Functional Outcome |
---|---|---|---|
Pulmonary Arterial Hypertension | ERK1/2-NF-κB | ↓ Vascular smooth muscle proliferation; ↓ collagen synthesis | Attenuated vascular remodeling |
Renal Fibrosis | FAK-Smad2/3 | ↓ Fibroblast migration; ↓ α-SMA expression | Suppressed extracellular matrix deposition |
Melanoma Progression | Rho-ROCK/β-catenin | ↓ Tumor cell motility; ↓ MMP-2/9 secretion | Inhibited metastasis |
Cardiac Hypertrophy | Calcineurin-NFAT | ↓ ANP/BNP expression; ↓ cardiomyocyte size | Improved ventricular compliance |
Additionally, in arrhythmogenic contexts, Ac-W-F-F-N-Y-Y-W normalizes endothelin-1-exaggerated calcium/calmodulin-dependent protein kinase II activity in atrial cardiomyocytes, reducing spontaneous calcium waves and delayed afterdepolarizations. This highlights its potential to stabilize electromechanical coupling in conditions like atrial fibrillation [2].
Critical unresolved questions regarding Ac-W-F-F-N-Y-Y-W include:
Future research should prioritize:
The theoretical foundation integrates molecular pharmacology (e.g., occupancy theory for receptor antagonism) and systems biology (network analysis of endothelin signaling hubs). This framework positions Ac-W-F-F-N-Y-Y-W as both a mechanistic probe and a lead compound for diseases with unmet intervention needs [5] [7] [10].
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6